1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-
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Overview
Description
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyridoindole core. This is followed by the introduction of the carboxylic acid group and the pyrrolidinyl group through various substitution reactions. The thioxo group is usually introduced via a thiolation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidinyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidinyl group may enhance binding affinity to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-ethyl-
Uniqueness
Compared to similar compounds, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- stands out due to the presence of the thioxo group and the specific stereochemistry of the pyrrolidinyl group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
1H-Pyrido(3,4-b)indole-3-carboxylic acid derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the specific compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- , exploring its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a pyridoindole framework integrated with a thioxo group and a stereochemically defined diethylamino substituent. Its molecular formula is C12H12N2O2 with a molecular weight of approximately 216.24 g/mol . The unique structural components contribute to its biological properties and reactivity.
Anticholinesterase Activity
Research has shown that derivatives of this compound exhibit significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported IC50 values ranging from 62.22 to 121.77 μM , indicating effective inhibition of acetylcholinesterase (AChE) activity compared to control compounds .
Neuroprotective Effects
The compound has been implicated in neuroprotective mechanisms. It acts as a reactant for the synthesis of HDAC6 inhibitors , which are being studied for their potential in treating neurodegenerative disorders . The modulation of histone deacetylase activity can lead to improved cognitive function and neuronal survival.
Binding Affinity Studies
Binding affinity studies suggest that modifications to the structure can significantly influence the compound's interaction with neurotransmitter receptors. Preliminary findings indicate that the thioxo group enhances binding efficiency to specific receptors involved in neurotransmission.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H12N2O2 | Moderate AChE inhibition |
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acid | C13H14N2O2 | Enhanced neuroprotective effects |
Ethyl 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate | C14H15N2O2 | Different pharmacological profile |
The unique combination of the thioxo group and stereochemistry in 1H-Pyrido(3,4-b)indole enhances its biological activity compared to other derivatives.
Study on Fungicidal Activity
In a study evaluating fungicidal properties against various phytopathogenic fungi, certain derivatives of pyridoindole exhibited promising results. For example, compounds with phenyl substitutions showed higher activities against species like Fusarium oxysporum and Rhizoctonia solani, highlighting the potential agricultural applications of these derivatives .
Synthesis and Evaluation of Derivatives
A series of derivatives were synthesized and tested for their biological activities. The results indicated that structural modifications significantly impacted their efficacy against fungal pathogens and AChE inhibition . The synthesis involved multi-step organic reactions optimized for yield and purity.
Properties
CAS No. |
221657-57-4 |
---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1R,3S)-1-[(3R)-2-sulfanylidenepyrrolidin-3-yl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1 |
InChI Key |
YHAYSIGUKKXZJH-JIMOISOXSA-N |
Isomeric SMILES |
C1CNC(=S)[C@H]1[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
Canonical SMILES |
C1CNC(=S)C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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